molecular formula C15H18O5 B14387258 5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-72-5

5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14387258
CAS No.: 88174-72-5
M. Wt: 278.30 g/mol
InChI Key: MMUXQHZWEHDYMG-UHFFFAOYSA-N
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Description

5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of methoxy and hydroxy groups. Common synthetic routes may involve:

    Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets would depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl structure but differs in the presence of an ethylamine group.

    5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl: Contains similar hydroxy and methoxy groups but has a different core structure.

Uniqueness

5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific arrangement of functional groups and the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88174-72-5

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

3-hydroxy-5-(2,4,6-trimethoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H18O5/c1-18-12-7-13(19-2)15(14(8-12)20-3)9-4-10(16)6-11(17)5-9/h6-9,16H,4-5H2,1-3H3

InChI Key

MMUXQHZWEHDYMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2CC(=CC(=O)C2)O)OC

Origin of Product

United States

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